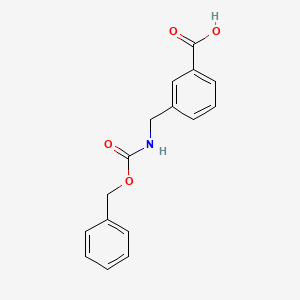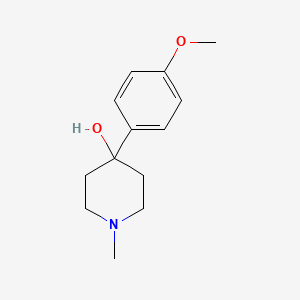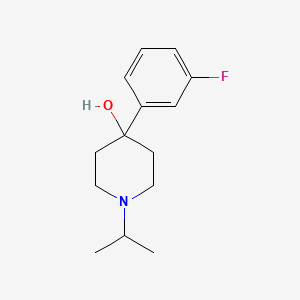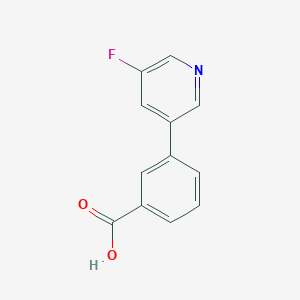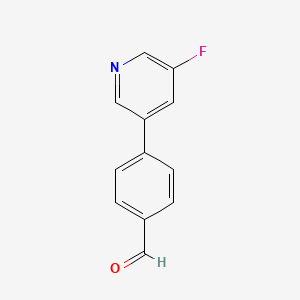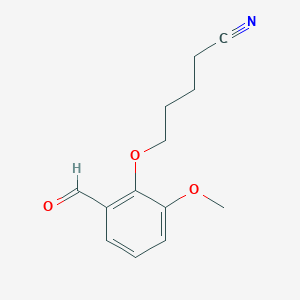
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Vue d'ensemble
Description
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Potential : A study by Harini et al. (2014) described the synthesis of novel oxime esters related to 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine, highlighting their promising antioxidant and antimicrobial activities. Some of these compounds demonstrated significant efficacy in biological assays, with notable antioxidant and antibacterial activities (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Metabolic Studies : Research by Smith and Bennett (1958) investigated the metabolic conversion of certain phenyl groups, including the 4-hydroxy-3-methoxyphenyl group, which is a part of the chemical structure of interest. This study contributed to understanding the metabolic pathways and transformations of related compounds (Smith & Bennett, 1958).
Dopamine Transporter Inhibition : Lapa et al. (2005) synthesized potent inhibitors of the dopamine transporter, including compounds structurally related to this compound. These compounds demonstrated high potency in binding to the dopamine transporter and affected locomotor activity in mice, suggesting potential applications in neurological research (Lapa, Byrd, Lapa, Budygin, Childers, Jones, & Harp, 2005).
Structural and Activity Evaluation : Wu et al. (2021) synthesized and evaluated the structural properties and activity of a compound containing the 4-hydroxy-3-methoxyphenyl group. This study involved molecular docking and inhibitory activity evaluation, indicating the compound's potential in protein interaction studies (Wu, Ye, Guo, Liao, Liao, Chunshen, Chai, & Zhou, 2021).
NMR Study of Derivatives : A study by Dega-Szafran, Dulewicz, and Szafran (2006) conducted an NMR study of betaine derivatives related to this compound. This research contributed to the understanding of the conformational aspects of such compounds (Dega-Szafran, Dulewicz, & Szafran, 2006).
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14-8-6-13(15,7-9-14)11-4-3-5-12(10-11)16-2/h3-5,10,15H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZLINTVNISAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B7867072.png)
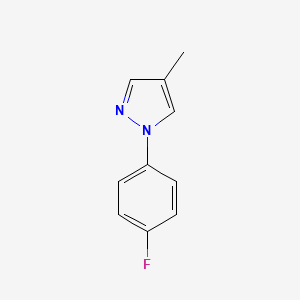
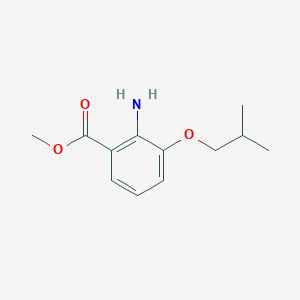
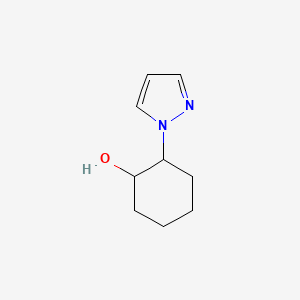

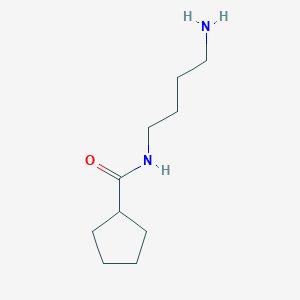
![[5-(2,4,5-Trichlorophenyl)furan-2-yl]methanol](/img/structure/B7867124.png)
